molecular formula C6H5BrClNO B578820 (5-Bromo-2-chloropyridin-4-YL)methanol CAS No. 1211531-97-3

(5-Bromo-2-chloropyridin-4-YL)methanol

Cat. No.: B578820
CAS No.: 1211531-97-3
M. Wt: 222.466
InChI Key: OFGOXDSEEYDXQV-UHFFFAOYSA-N
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Description

(5-Bromo-2-chloropyridin-4-YL)methanol is an organic compound with the molecular formula C6H5BrClNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how (5-Bromo-2-chloropyridin-4-YL)methanol interacts with its targets. The compound is a solid at room temperature , suggesting it could be stable under normal storage conditions.

Biochemical Analysis

Biochemical Properties

(5-Bromo-2-chloropyridin-4-YL)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, with some involving covalent bonding and others relying on non-covalent interactions such as hydrogen bonding or van der Waals forces .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to changes in its effectiveness and potential long-term effects on cellular function. In both in vitro and in vivo studies, researchers have observed that the compound’s impact on cells can vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Researchers have observed threshold effects, where a certain dosage is required to elicit a response. Additionally, at high doses, this compound may exhibit toxic or adverse effects, impacting the overall health of the animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate specific enzymes, leading to changes in the concentration of certain metabolites. These interactions can have downstream effects on overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, influencing its localization and accumulation. The compound’s distribution can affect its activity and function, with certain cellular compartments or tissues exhibiting higher concentrations of the compound .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s interactions with biomolecules and its overall effectiveness in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chloropyridin-4-YL)methanol typically involves the bromination and chlorination of pyridine derivatives. One common method is the reaction of 4-hydroxymethylpyridine with bromine and chlorine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) chloride. The reaction mixture is stirred at room temperature until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloropyridin-4-YL)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromo-2-chloropyridin-4-YL)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-chloropyridin-4-YL)methanol is unique due to its specific substitution pattern on the pyridine ring. The presence of both bromine and chlorine atoms at specific positions allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis. Its unique structure also contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

(5-bromo-2-chloropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGOXDSEEYDXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694923
Record name (5-Bromo-2-chloropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211531-97-3
Record name (5-Bromo-2-chloropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromo-2-chloropyridin-4-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 0° C. solution of 5-bromo-2-chloroisonicotinic acid (5.008 g, 21.18 mmol) in THF (30 mL) was treated with borane tetrahydrofuran complex (52.9 ml, 52.9 mmol). The solution was stirred at room temperature for 16 hours. The reaction was slowly quenched with water until gas formation stopped. Then 25 mL of 3 N NaOH was added and the resulting mixture was heated in a 100° C. oil bath for about 75 minutes. The reaction was cooled and the volatiles removed by rotary evaporation. Ethyl acetate and brine were added, after which the layers were separated. The organic was dried over Na2SO4, filtered and the filtrate concentrated and dried to give a yellow solid that was used without further purification. 1H NMR (CDCl3, 500 MHz): δ 8.41 (s, 1H), 7.58 (s, 1H), 4.74 (s, 2H), 2.23 (br, 1H).
Quantity
5.008 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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